molecular formula C22H18N2O3 B2415568 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 452088-73-2

1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2415568
CAS No.: 452088-73-2
M. Wt: 358.397
InChI Key: XPXAVDOWNNEDMW-UHFFFAOYSA-N
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Description

“1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . This compound also has a benzyloxy group attached to the phenyl ring .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C22H18N2O3, and its molecular weight is 358.4 . The structure of similar compounds is often identified by techniques such as FTIR, NMR, and HRMS .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Synthesis Methodologies

  • One-Step Synthesis : This compound can be efficiently synthesized from carboxylic acids using 2-aminophenols or 1,2-phenylenediamines in a one-step process. This method utilizes PS-PPh3 resin combined with microwave heating for high yields and purities (Wang, Sarris, Sauer, & Djurić, 2006).

Biological Activity

  • Antimicrobial Activity : Benzimidazole-5-carboxylic acid derivatives exhibit potent antimicrobial activities. Particularly, some derivatives have shown strong inhibitory activity against various bacterial strains, including methicillin-resistant strains (Ozden, Atabey, Yıldız, & Göker, 2005).
  • Activity against Candida Species : Some benzimidazole derivatives have demonstrated significant activity against Candida species, offering potential use in antifungal applications (Göker, Kuş, Boykin, Yıldız, & Altanlar, 2002).

Chemical Properties and Applications

  • Polymer Synthesis : This compound can be used in the synthesis of novel poly(benzimidazole-amide)s. These polymers, particularly those bearing phthalimide pendent groups, display enhanced solubility and remarkable thermal stability, suggesting applications in materials science (Toiserkani, Sheibani, & Saidi, 2010).
  • Corrosion Inhibition : Benzimidazole derivatives have been explored for their role in inhibiting corrosion of metals in acidic environments. This application is particularly relevant in industrial settings for protecting materials like mild steel (Yadav, Behera, Kumar, & Sinha, 2013).

Future Directions

The future research directions could involve further exploration of the therapeutic applications of this compound, particularly as a potential anticancer agent . Additionally, improving the synthesis methods, such as the development of more efficient deboronation protocols, could be another area of focus .

Properties

IUPAC Name

2-methyl-1-(4-phenylmethoxyphenyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15-23-20-13-17(22(25)26)7-12-21(20)24(15)18-8-10-19(11-9-18)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAVDOWNNEDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC=CC=C4)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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